molecular formula C15H17BClN3O4S B1430624 (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1003043-43-3

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B1430624
M. Wt: 381.6 g/mol
InChI Key: JDAUUSKHFBENJG-UHFFFAOYSA-N
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Description

“(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C15H17BClN3O4S and a molecular weight of 381.64 . It is commonly used in research .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a pyridine ring, which is further connected to a piperazine ring via a sulfonyl group . The piperazine ring is also attached to a chlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.64 and a molecular formula of C15H17BClN3O4S . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

1. Anti-Tubercular Agents

  • Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : 4-Pyridinylboronic acid, which is structurally similar to the compound , is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results : The results of these reactions would depend on the specific conditions and reactants used .

3. Anti-Markovnikov Hydromethylation

  • Application Summary : This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
  • Methods of Application : The compound would be used as a reagent in the reaction .
  • Results : The results of these reactions would depend on the specific conditions and reactants used .

4. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

  • Application Summary : 4-Pyridinylboronic acid, which is structurally similar to the compound , is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results : The results of these reactions would depend on the specific conditions and reactants used .

5. Anti-Tubercular Agents

  • Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

6. Catalytic Protodeboronation

  • Application Summary : This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
  • Methods of Application : The compound would be used as a reagent in the reaction .
  • Results : The results of these reactions would depend on the specific conditions and reactants used .

properties

IUPAC Name

[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUUSKHFBENJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855765
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

CAS RN

1003043-43-3
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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